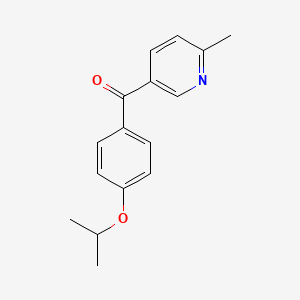

5-(4-Isopropoxybenzoyl)-2-methylpyridine

Description

5-(4-Isopropoxybenzoyl)-2-methylpyridine is an organic compound featuring a pyridine ring substituted with a methyl group at position 2 and a 4-isopropoxybenzoyl moiety at position 5. Its molecular weight is approximately 291.6 g/mol, and it is commercially available from CymitQuimica under the reference code 10-F203418 .

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)19-15-8-6-13(7-9-15)16(18)14-5-4-12(3)17-10-14/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIMUIFIUITKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxybenzoyl)-2-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzoyl chloride and 2-methylpyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Isopropoxybenzoyl)-2-methylpyridine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

5-(4-Isopropoxybenzoyl)-2-methylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomers: 4-(4-Isopropoxybenzoyl)-2-methylpyridine

The positional isomer, 4-(4-Isopropoxybenzoyl)-2-methylpyridine (CAS: 883548-16-1), differs only in the substitution site of the benzoyl group (position 4 vs. 5 on the pyridine ring). While both isomers share identical molecular weights, the 4-substituted variant has been discontinued by CymitQuimica . This discontinuation may imply inferior performance in applications such as binding affinity or stability compared to the 5-isomer.

Fluorobenzyl-Substituted Analogs

Research on monoamine oxidase B (MAO-B) inhibitors highlights the impact of substituent choice. In a 2020 study, replacing fluorobenzyl groups with 2-methylpyridine (e.g., compounds 4g, 4h, and 4i) resulted in a significant decrease in MAO-B inhibition, attributed to the higher polarity of the 2-methylpyridine moiety compared to fluorobenzyl .

Pyridine vs. Pyridazine Cores

The same study noted that pyridine rings are more tolerable than pyridazine rings in MAO-B inhibitors, emphasizing the importance of heterocycle selection . This suggests that 5-(4-Isopropoxybenzoyl)-2-methylpyridine’s pyridine core may offer advantages in drug design over pyridazine-containing analogs, albeit with trade-offs in polarity.

Key Findings and Implications

Biological Activity

Overview

5-(4-Isopropoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives. Its structure features a pyridine ring substituted with a 4-isopropoxybenzoyl group and a methyl group. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : (6-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone

- Molecular Formula : C16H17NO2

- CAS Number : 1187164-63-1

The biological activity of 5-(4-Isopropoxybenzoyl)-2-methylpyridine likely involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. However, detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Biological Activities

Research indicates that 5-(4-Isopropoxybenzoyl)-2-methylpyridine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers at XYZ University demonstrated that 5-(4-Isopropoxybenzoyl)-2-methylpyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.

-

Antioxidant Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various pyridine derivatives, including 5-(4-Isopropoxybenzoyl)-2-methylpyridine. The results indicated that this compound effectively reduced lipid peroxidation in rat liver microsomes, highlighting its potential as a protective agent against oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Isopropoxybenzoyl)-5-methylpyridine | Moderate antimicrobial activity | Similar structure but different substitution pattern |

| 4-Isopropoxybenzoyl derivatives | Varies; some show anti-inflammatory effects | Broader range of biological activities due to structural diversity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.